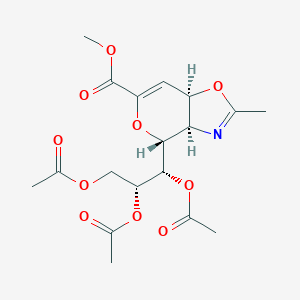![molecular formula C5H10N3O3P B133389 [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid CAS No. 156721-55-0](/img/structure/B133389.png)
[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid, also known as AIEP, is a phosphonic acid analogue of histidine. It is a non-proteinogenic amino acid that has been studied for its potential applications in various scientific fields. In
Mécanisme D'action
The mechanism of action of [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid is not fully understood. However, it is believed to act as a histidine analogue and interact with histidine-containing proteins. [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid has also been shown to inhibit the activity of histidine decarboxylase, an enzyme that converts histidine to histamine.
Biochemical and Physiological Effects:
[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid has also been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid has been shown to have anticancer properties, inhibiting the growth of several cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid in lab experiments is its potential as a histidine analogue. This can allow for the investigation of histidine-containing proteins and their interactions. However, one limitation of using [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid. One potential direction is the investigation of its potential as a chelating agent for heavy metal ions. Additionally, further research is needed to fully understand the mechanism of action of [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid. Finally, the potential use of [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid as an antimicrobial, antiviral, and anticancer agent should be further explored.
In conclusion, [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid is a non-proteinogenic amino acid that has been studied for its potential applications in various scientific fields. Its synthesis method has been optimized for high yield and purity. [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid has been shown to have various biochemical and physiological effects, including antimicrobial, antiviral, and anticancer properties. However, its limited solubility in aqueous solutions can make it difficult to use in certain experiments. There are several future directions for the study of [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid, including investigating its potential as a chelating agent for heavy metal ions and further exploring its potential use as an antimicrobial, antiviral, and anticancer agent.
Méthodes De Synthèse
The synthesis of [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid involves the reaction of imidazole-5-carboxaldehyde with glycine methyl ester and triethyl phosphite. The resulting product is then hydrolyzed to yield [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have antimicrobial, antiviral, and anticancer properties. Additionally, [1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid has been investigated for its potential use as a chelating agent for heavy metal ions.
Propriétés
Numéro CAS |
156721-55-0 |
|---|---|
Nom du produit |
[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid |
Formule moléculaire |
C5H10N3O3P |
Poids moléculaire |
191.13 g/mol |
Nom IUPAC |
[1-amino-2-(1H-imidazol-5-yl)ethyl]phosphonic acid |
InChI |
InChI=1S/C5H10N3O3P/c6-5(12(9,10)11)1-4-2-7-3-8-4/h2-3,5H,1,6H2,(H,7,8)(H2,9,10,11) |
Clé InChI |
RBWBYDGLCQQGRQ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC(N)P(=O)(O)O |
SMILES canonique |
C1=C(NC=N1)CC(N)P(=O)(O)O |
Synonymes |
1-amino-2-(imidazol-4'-yl)ethylphosphonic acid 1-amino-2-imidazol-4'-ylethylphosphonic acid AIYEPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















